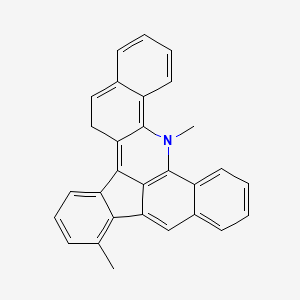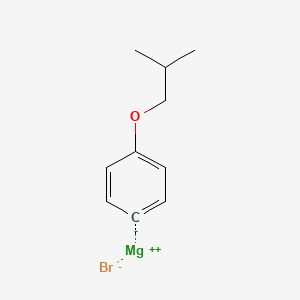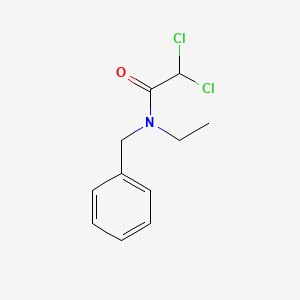
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms, an ethyl group, and a phenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- typically involves the reaction of 2,2-dichloroacetamide with N-ethyl-N-(phenylmethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for monitoring and control. The final product is subjected to rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or amines.
Substitution: Formation of substituted acetamides with different functional groups.
Scientific Research Applications
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Another chlorinated acetamide with different substituents.
Acetamide, 2-chloro-N,N-diethyl-: A similar compound with diethyl groups instead of ethyl and phenylmethyl groups.
Acetamide, N-(2-phenylethyl)-: A related compound with a phenylethyl group instead of the dichloro and ethyl groups.
Uniqueness
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is unique due to the presence of both dichloro and phenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
39084-68-9 |
|---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-benzyl-2,2-dichloro-N-ethylacetamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-14(11(15)10(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
YRZIQWSPMZZTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



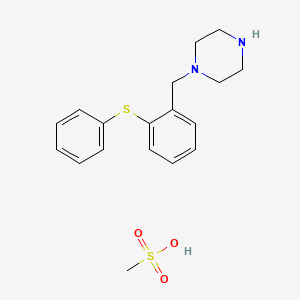
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
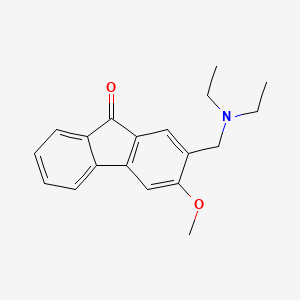
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
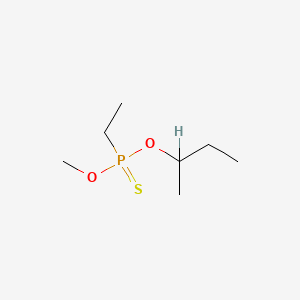
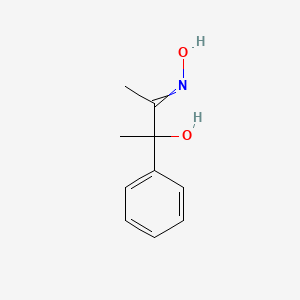
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)

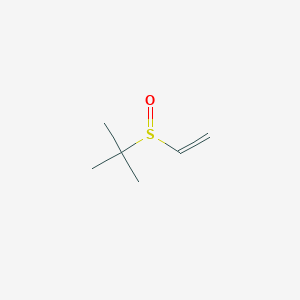
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
